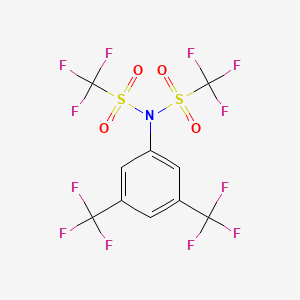
5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective . The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydrolysis and Purification: The resulting product is hydrolyzed and purified to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A parent compound with a similar triazole ring structure.
1H-1,2,4-Triazole: Another triazole isomer with different substitution patterns.
5-Amino-1H-1,2,3-triazole-4-carboxamide: A structurally related compound with an amino group instead of a hydroxyl group.
Uniqueness
5-Hydroxy-1-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
5-oxo-1-propan-2-yl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-3(2)10-6(12)4(5(7)11)8-9-10/h3,9H,1-2H3,(H2,7,11) |
Clé InChI |
LRFCARJXGVZEPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C(=NN1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


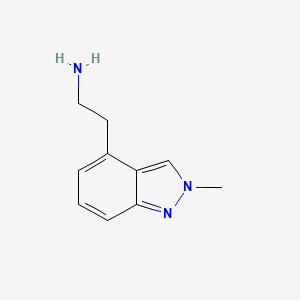
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)

![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)
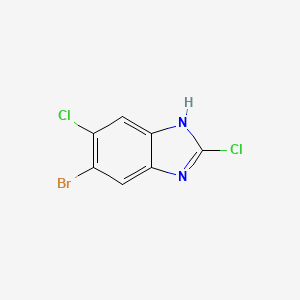

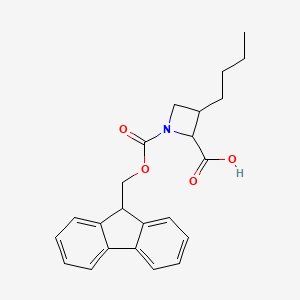
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
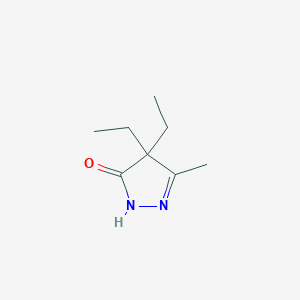
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
